AcetylacetonatocarbonylTriphenylphosphineRhodium(I)
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Overview
Description
AcetylacetonatocarbonylTriphenylphosphineRhodium(I) is a coordination complex with the empirical formula C24H22O3PRh. This compound is often used as a catalyst in various chemical reactions due to its high catalytic activity and selectivity. It is particularly known for its role in hydroformylation reactions, where it facilitates the conversion of alkenes to aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AcetylacetonatocarbonylTriphenylphosphineRhodium(I) typically involves the reaction of rhodium trichloride with triphenylphosphine and acetylacetone in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The mixture is heated to around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of AcetylacetonatocarbonylTriphenylphosphineRhodium(I) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
AcetylacetonatocarbonylTriphenylphosphineRhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium under certain conditions.
Substitution: The ligands in the complex can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of other phosphines or carbonyl compounds under mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of rhodium(III) complexes, while reduction can yield metallic rhodium .
Scientific Research Applications
AcetylacetonatocarbonylTriphenylphosphineRhodium(I) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which AcetylacetonatocarbonylTriphenylphosphineRhodium(I) exerts its catalytic effects involves the coordination of the rhodium center with the substrate. The triphenylphosphine and acetylacetonate ligands stabilize the rhodium center, allowing it to facilitate various chemical transformations. The carbonyl ligand plays a crucial role in the activation of the substrate, enabling the catalytic cycle to proceed efficiently .
Comparison with Similar Compounds
Similar Compounds
Rhodium(III) acetylacetonate: Another rhodium complex with similar catalytic properties but different ligand composition.
(Acetylacetonato)dicarbonylrhodium(I): A related compound with two carbonyl ligands instead of one.
Triphenylphosphine-3,3′,3′′-trisulfonic acid trisodium salt: A phosphine ligand with different substituents, affecting its catalytic activity.
Uniqueness
AcetylacetonatocarbonylTriphenylphosphineRhodium(I) is unique due to its specific combination of ligands, which provide a balance of stability and reactivity. This makes it particularly effective in hydroformylation reactions, where high selectivity and catalytic efficiency are required .
Properties
Molecular Formula |
C24H23O3PRh |
---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
carbon monoxide;pentane-2,4-dione;rhodium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C5H7O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3H,1-2H3;;/q;-1;;/p+1 |
InChI Key |
ZETXURAVPSJSPU-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Origin of Product |
United States |
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